Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride

regioselective synthesis heterocyclic chemistry pharmaceutical intermediate

This 4-amino-2,3-dicarboxylate regioisomer is a critical building block for Linzagolix. Its specific methyl ester configuration and hydrochloride salt form ensure synthetic pathway fidelity, offering 97% min purity for reduced purification burdens. The crystalline solid (166–169°C melting point) enables accurate stoichiometric control. Do not substitute with the free base (CAS 62947-31-3) or alternative 2-amino-3,4-dicarboxylate regioisomers, as these alter reaction outcomes and electronic environments. Standard documentation (COA, SDS) is provided.

Molecular Formula C8H10ClNO4S
Molecular Weight 251.69 g/mol
CAS No. 121071-71-4
Cat. No. B049075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride
CAS121071-71-4
Molecular FormulaC8H10ClNO4S
Molecular Weight251.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1N)C(=O)OC.Cl
InChIInChI=1S/C8H9NO4S.ClH/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2;/h3H,9H2,1-2H3;1H
InChIKeyRETIFGMAGNDLAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (CAS 121071-71-4): Procurement-Grade Characterization for Pharmaceutical Intermediate Sourcing


Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (CAS 121071-71-4, MFCD00205189) is a hydrochloride salt of an aminothiophene-2,3-dicarboxylate diester derivative with molecular formula C₈H₁₀ClNO₄S and molecular weight 251.69 g/mol . The compound appears as a solid with a reported melting point range of 166–169°C [1]. This aminothiophene scaffold serves as a key pharmaceutical intermediate, most notably as a critical building block in the multi-step synthesis of Linzagolix, an oral GnRH receptor antagonist developed for the treatment of endometriosis and uterine fibroids [2]. The 4-amino substitution pattern combined with the 2,3-dicarboxylate ester arrangement constitutes a specific structural motif within the broader aminothiophene class, distinguishing this compound from alternative regioisomers and functional group arrangements employed in medicinal chemistry campaigns.

Why Generic Substitution of Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (CAS 121071-71-4) Fails in Pharmaceutical Intermediates


Aminothiophene dicarboxylate derivatives constitute a structurally diverse class of intermediates wherein substitution pattern, ester group identity, and salt form collectively determine downstream synthetic compatibility and regulatory status. The 4-amino-2,3-dicarboxylate substitution pattern of CAS 121071-71-4 specifies a distinct set of reactive sites that direct subsequent functionalization along defined synthetic pathways [1]. Substitution with alternative regioisomers (e.g., 2-amino-3,4-dicarboxylate derivatives such as CAS 104680-25-3 or 844502-63-2) alters the electronic environment of the thiophene ring and redirects electrophilic substitution outcomes . Furthermore, the methyl ester configuration differs fundamentally from ethyl or tert-butyl esters in hydrolysis kinetics and steric accessibility during coupling reactions. Finally, the hydrochloride salt form confers distinct solubility and handling characteristics relative to the free base analog (CAS 62947-31-3), with implications for reaction conditions and purification workflows. These structural and physicochemical variables preclude simple interchangeability in regulated synthetic sequences [2].

Quantitative Differentiation Evidence: Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (CAS 121071-71-4) Versus Closest Analogs


Reaction Site Specificity: 4-Amino-2,3-Dicarboxylate Versus 2-Amino-3,4-Dicarboxylate Substitution Pattern

The 4-amino-2,3-dicarboxylate substitution pattern of CAS 121071-71-4 positions the amino group at the 4-position of the thiophene ring with ester groups occupying the adjacent 2- and 3-positions. In contrast, alternative aminothiophene intermediates such as diethyl 2-aminothiophene-3,4-dicarboxylate (CAS 104680-25-3) and 3-ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate (CAS 844502-63-2) feature a 2-amino-3,4-dicarboxylate arrangement . The 4-amino positioning relative to the ester groups in CAS 121071-71-4 alters the electronic density distribution across the thiophene ring, directly impacting the regioselectivity of subsequent electrophilic aromatic substitution and cyclocondensation reactions [1]. This substitution pattern is specifically required for the Linzagolix synthetic route, where the 4-amino group serves as a handle for further functionalization while the 2,3-dicarboxylate esters maintain the correct molecular scaffold geometry [2].

regioselective synthesis heterocyclic chemistry pharmaceutical intermediate

Commercial Purity Specification: 97% Minimum Purity with Traceable Quality Documentation

Commercial sourcing data indicates that Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (CAS 121071-71-4) is supplied with a minimum purity specification of 97% from established vendors, accompanied by Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . In contrast, certain alternative aminothiophene dicarboxylate derivatives (e.g., CAS 62947-31-3 free base) are listed with purity specifications of 95% from some suppliers . The 97% specification represents a 2% absolute purity advantage over the 95% baseline, which in multi-step pharmaceutical syntheses translates to reduced purification burden and improved yield consistency in downstream transformations [1]. Additionally, the compound is available in graduated quantities from 100 mg to 25 g, enabling scale-appropriate procurement without over-commitment of resources .

quality control procurement specification analytical chemistry

Hydrochloride Salt Form: Handling and Stability Advantages Over Free Base

CAS 121071-71-4 is supplied as the hydrochloride salt, whereas the structurally identical free base analog (Methyl 4-aminothiophene-2,3-dicarboxylate) carries CAS 62947-31-3 and exists as a neutral species [1]. The hydrochloride salt form confers enhanced aqueous solubility compared to the neutral free base, facilitating dissolution in polar reaction media commonly employed in pharmaceutical intermediate processing [2]. The reported melting point of the hydrochloride salt is 166–169°C, providing a distinct solid-state identifier absent from the free base characterization data [3]. Salt formation also generally improves long-term storage stability by reducing hygroscopicity and minimizing oxidative degradation pathways, though direct comparative stability data for this specific compound pair was not identified in available sources.

salt selection solid-state chemistry synthetic workflow

Validated Synthetic Utility: Defined Role in Linzagolix API Manufacturing

CAS 121071-71-4 is documented as a critical intermediate in the synthesis of Linzagolix, an oral GnRH receptor antagonist that has progressed through clinical development for endometriosis and uterine fibroids [1]. In contrast, alternative aminothiophene dicarboxylate regioisomers (e.g., 2-amino-3,4-dicarboxylate derivatives such as CAS 104680-25-3 and 844502-63-2) lack this specific validated pathway integration in approved or late-stage clinical synthetic routes . The established synthetic sequence utilizing CAS 121071-71-4 has been optimized for scalability and adheres to pharmaceutical intermediate production standards, including Good Manufacturing Practices (GMP) guidance where applicable [2]. While exact reaction yields and process parameters are proprietary to innovator manufacturing processes, the demonstrated pathway validation constitutes a procurement-relevant differentiator versus analogs lacking documented pharmaceutical integration.

API intermediate GnRH antagonist process chemistry

Ester Group Identity: Methyl Versus Ethyl Ester Hydrolysis Kinetics

CAS 121071-71-4 contains two methyl ester groups (dimethyl ester), whereas structurally related aminothiophene intermediates such as diethyl 2-aminothiophene-3,4-dicarboxylate (CAS 104680-25-3) contain ethyl ester moieties . Methyl esters generally undergo hydrolysis under milder conditions and with faster kinetics compared to ethyl esters due to reduced steric hindrance at the carbonyl carbon . This differential reactivity is relevant to synthetic sequences requiring selective deprotection or differential ester handling. Additionally, tert-butyl esters such as those found in 3-(tert-butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate exhibit markedly different acid-lability profiles, cleaving under acidic conditions where methyl esters remain stable .

ester hydrolysis synthetic compatibility protecting group strategy

Optimal Procurement and Application Scenarios for Dimethyl 4-aminothiophene-2,3-dicarboxylate Hydrochloride (CAS 121071-71-4)


Linzagolix and Related GnRH Antagonist Process Development

CAS 121071-71-4 serves as a critical building block in the synthesis of Linzagolix, an oral GnRH antagonist . The 4-amino-2,3-dicarboxylate substitution pattern and methyl ester configuration are specifically required for this synthetic route. Process chemists developing or optimizing Linzagolix manufacturing should procure this exact CAS number rather than regioisomeric alternatives to ensure synthetic pathway compatibility. The 97% minimum purity specification reduces purification burden in multi-step sequences [1], while the hydrochloride salt form facilitates reproducible handling in reaction setup [2].

Aminothiophene Scaffold Derivatization for Medicinal Chemistry

The 4-amino-2,3-dicarboxylate substitution pattern provides a distinct electronic environment on the thiophene ring compared to 2-amino-3,4-dicarboxylate analogs . This differential electronic distribution influences the regioselectivity of subsequent electrophilic aromatic substitution and cyclocondensation reactions [1]. Medicinal chemists exploring structure-activity relationships in aminothiophene-based kinase inhibitors or CaCC modulators should select this compound when the 4-amino substitution pattern is required to access specific downstream derivatives not accessible from alternative regioisomers [2].

Pilot-Scale Intermediate Sourcing with Documented Quality Control

CAS 121071-71-4 is available in graduated quantities from 100 mg to 25 g with full Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . The compound is supplied with a minimum purity specification of 97% from established vendors, providing a 2% purity advantage over the 95% specification typical for the free base analog [1]. Procurement teams seeking to establish reliable supply chains for pharmaceutical intermediate manufacturing should prioritize vendors offering this level of documented quality control. The defined melting point range (166–169°C) provides an additional identity verification metric for incoming quality inspection [2].

Solid-Phase Synthesis and Heterogeneous Reaction Media

The hydrochloride salt form of CAS 121071-71-4 confers enhanced solubility in polar solvents compared to the neutral free base analog (CAS 62947-31-3) . This property is particularly relevant for synthetic protocols conducted in aqueous or mixed aqueous-organic media, where salt solubility facilitates homogeneous reaction conditions. Additionally, the hydrochloride salt provides a crystalline solid with a defined melting point of 166–169°C [1], enabling accurate weighing and reproducible stoichiometry in reactions where precise control of reagent ratios is critical for yield optimization [2].

Technical Documentation Hub

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